Octopine

Overview

Description

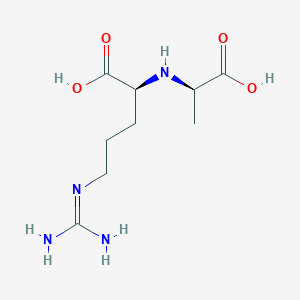

Octopine is a derivative of the amino acids arginine and alanineThis compound gets its name from Octopus octopodia, from which it was first isolated in 1927 . This compound has been found in the muscle tissue of invertebrates such as octopus, Pecten maximus, and Sipunculus nudus, where it functions as an analog of lactic acid . Additionally, plants may produce this compound after infection by Agrobacterium tumefaciens, which transfers the this compound synthesis gene from the bacterium to the plant .

Preparation Methods

Octopine is formed by the reductive condensation of pyruvic acid and arginine through the action of the NADH-dependent enzyme this compound dehydrogenase (ODH) . This reaction is reversible, allowing for the regeneration of pyruvic acid and arginine . The synthetic route involves the following steps:

Chemical Reactions Analysis

Octopine undergoes several types of chemical reactions, including:

Reductive Condensation: As mentioned, this compound is formed by the reductive condensation of pyruvic acid and arginine.

Reversible Reactions: The formation of this compound is reversible, allowing for the regeneration of pyruvic acid and arginine.

Common reagents and conditions used in these reactions include NADH and the enzyme this compound dehydrogenase . The major product formed from these reactions is this compound itself .

Scientific Research Applications

Octopine has several scientific research applications, including:

Plant Genetic Engineering: This compound is produced by plants infected with Agrobacterium tumefaciens, which transfers the this compound synthesis gene to the plant.

Biochemical Studies: This compound is used as a model compound to study enzyme-substrate interactions and the mechanisms of reductive condensation reactions.

Ecological Studies: The role of this compound in the metabolism of invertebrates and its function as an analog of lactic acid are subjects of ecological and physiological research.

Mechanism of Action

The mechanism of action of octopine involves its formation through the reductive condensation of pyruvic acid and arginine by the enzyme this compound dehydrogenase . The enzyme consists of two domains: an NADH binding domain and an this compound-binding domain . The order of substrate binding and the underlying conformational changes are crucial for the formation of this compound . The molecular targets and pathways involved include the enzyme this compound dehydrogenase and the substrates NADH, L-arginine, and pyruvate .

Comparison with Similar Compounds

Octopine is part of a class of compounds known as opines. Similar compounds include:

Nopaline: Derived from the amino acids glutamic acid and arginine, nopaline is another opine produced by plants infected with Agrobacterium tumefaciens. It shares a similar role in plant genetic engineering and metabolism.

This compound is unique in its specific formation from pyruvic acid and arginine and its role in both invertebrate metabolism and plant genetic engineering .

Biological Activity

Octopine is a naturally occurring compound that plays significant roles in plant-pathogen interactions, particularly involving Agrobacterium tumefaciens. This article delves into the biological activities of this compound, highlighting its metabolic pathways, interactions with plant systems, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is a type of opine, a group of compounds produced by plants infected with Agrobacterium tumefaciens. It is synthesized from the condensation of arginine and pyruvate, catalyzed by the enzyme this compound synthase (Ocs). The production of this compound serves as a nutrient source for the bacteria, allowing them to thrive within the host plant tissues.

Synthesis in Plants

The synthesis of this compound occurs in crown gall tumors induced by A. tumefaciens. The T-DNA from the bacterium integrates into the plant genome, leading to the expression of genes responsible for opine production. This process is crucial for the survival of both the pathogen and the tumor cells.

Bacterial Utilization

Agrobacterium species utilize this compound as a carbon and nitrogen source. Specific transport proteins, such as OccJ and NocT, have evolved to facilitate the uptake of this compound. Research indicates that OccJ exhibits a high affinity for this compound, with binding constants in the nanomolar range, which enhances the bacterial colonization efficiency in infected plants .

Biological Activity in Plant Interactions

This compound's role in plant interactions extends beyond mere nutrient availability. The compound influences various physiological responses in plants:

- Induction of Tumor Formation : The presence of this compound is directly linked to tumorigenesis in plants. Different strains of A. tumefaciens can induce tumors that either produce this compound or nopaline, depending on their genetic makeup .

- Nutrient Manipulation : By inducing opine production, A. tumefaciens manipulates plant metabolism to favor its growth, effectively hijacking the plant's resources .

Case Study 1: this compound's Role in Tumor Induction

A study investigated various A. tumefaciens strains and their ability to induce tumors producing either this compound or nopaline. Results demonstrated that strains capable of utilizing this compound were more efficient at inducing tumors that also produced this compound, confirming a close correlation between bacterial virulence and opine production .

Case Study 2: Structural Insights into this compound Binding

Research utilizing X-ray crystallography revealed that OccJ binds this compound with high specificity due to structural adaptations at specific amino acid positions. This binding affinity is crucial for the competitive advantage of this compound-type A. tumefaciens over nopaline-type strains, which show significantly lower binding affinities .

Applications in Biotechnology

The unique properties of this compound have led to its exploration in various biotechnological applications:

- Biosensors : An this compound biosensor has been developed using immobilized enzymes such as pyruvate oxidase and this compound dehydrogenase. This sensor can detect this compound levels in different environments, showcasing potential applications in agricultural monitoring .

- Pharmaceuticals : Studies indicate that dietary supplementation with this compound can influence lipid metabolism, suggesting potential therapeutic roles in managing cholesterol levels .

Properties

IUPAC Name |

(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXSCCDUAFEIOE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946103 | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Octopine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34522-32-2 | |

| Record name | Octopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.